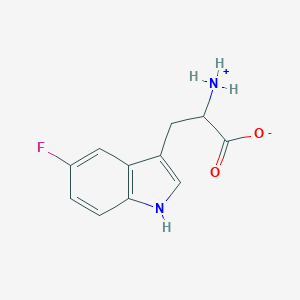

5-Fluorotryptophan

Description

5-Fluoro-L-tryptophan has been reported in Aspergillus fumigatus with data available.

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Fluorotryptophan: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, biological activities, and experimental applications of 5-fluorotryptophan, a versatile tool in contemporary biochemical and pharmaceutical research.

Introduction

This compound (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. The strategic substitution of a hydrogen atom with fluorine on the indole ring confers unique physicochemical properties that make it an invaluable probe in molecular and cellular biology, structural biology, and drug discovery. Its minimal steric perturbation compared to native tryptophan allows for its incorporation into proteins with often-retained biological function, while the fluorine atom provides a sensitive spectroscopic and nuclear magnetic resonance (NMR) handle. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a summary of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The introduction of a fluorine atom at the 5-position of the indole ring subtly alters the electronic and steric properties of tryptophan. These changes manifest in its spectral characteristics, making it a powerful probe for investigating protein structure and dynamics.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1] |

| Molecular Weight | 222.22 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in 1M HCl |

Spectroscopic Properties

This compound exhibits distinct absorbance and fluorescence properties compared to its non-fluorinated counterpart. The fluorine atom influences the electronic transitions of the indole ring, leading to shifts in the absorbance and emission maxima and alterations in the fluorescence quantum yield and lifetime. These properties are highly sensitive to the local microenvironment within a protein, making 5-FW an excellent probe for conformational changes, ligand binding, and protein-protein interactions.

| Parameter | Value | Conditions | Reference |

| Absorbance Maximum (λ_abs) | ~285 nm | Aqueous Buffer | |

| Molar Extinction Coefficient (ε) | ~5,500 M⁻¹cm⁻¹ | at 285 nm | |

| Emission Maximum (λ_em) | ~340 nm | Aqueous Buffer | [2] |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.2 | Varies with environment | [3] |

| Fluorescence Lifetime (τ) | 4.8 ns (major component in native barstar) | Varies with environment | [4] |

Biological Activities and Applications

This compound has found widespread use in various research and development areas due to its unique combination of being a close structural analog of tryptophan and possessing a fluorine atom for probing.

Probe for Protein Structure and Dynamics using ¹⁹F NMR

The most prominent application of this compound is as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[5] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins labeled with this compound are free from background signals, allowing for the unambiguous detection of the labeled sites.[6] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing detailed information about:

-

Protein Conformation and Folding: Changes in the protein's three-dimensional structure are reflected in the ¹⁹F chemical shifts.[7]

-

Ligand Binding: The binding of small molecules, ions, or other proteins can induce conformational changes that are readily detected by shifts in the ¹⁹F NMR signals.[8][9]

-

Protein Dynamics: ¹⁹F NMR relaxation studies can provide insights into the motional properties of the tryptophan side chain and the surrounding protein backbone.

Fluorescence Spectroscopy

While its quantum yield is generally lower than that of tryptophan, the fluorescence of this compound is still a valuable tool. It exhibits a more homogeneous fluorescence decay compared to tryptophan, which often displays complex, multi-exponential decays.[4] This simplified decay kinetic makes this compound a superior donor in Fluorescence Resonance Energy Transfer (FRET) experiments for more accurate distance measurements in proteins.[4]

Drug Development and Peptide Synthesis

This compound serves as a building block in the synthesis of novel peptides and pharmaceuticals. The incorporation of fluorinated amino acids can enhance the metabolic stability, binding affinity, and bioavailability of peptide-based drugs. Its use in solid-phase peptide synthesis is facilitated by the availability of the Fmoc-protected derivative, Fmoc-5-fluoro-L-tryptophan.

Metabolism and Pathway Analysis

This compound can be metabolized by the same enzymatic pathways as tryptophan. For instance, it can serve as a substrate for tryptophan hydroxylase, the rate-limiting enzyme in the serotonin biosynthesis pathway. This allows for its use as a tracer to study the in vivo metabolism of tryptophan and the production of serotonin. The fluorinated metabolites can be tracked using techniques like ¹⁹F NMR or mass spectrometry.[10][11]

Experimental Protocols

Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli

This protocol describes a common method for the uniform incorporation of this compound into a target protein expressed in E. coli. The method utilizes a tryptophan auxotrophic strain or the inhibition of endogenous tryptophan synthesis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3) or a tryptophan auxotroph)

-

Expression vector containing the gene of interest

-

Luria-Bertani (LB) medium

-

M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine

-

This compound (DL- or L-form)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Glyphosate (optional, for non-auxotrophic strains)

-

Ampicillin or other appropriate antibiotic

Procedure:

-

Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the expression plasmid. Incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of M9 minimal medium in a 2.8 L baffled flask with the overnight starter culture. Add the appropriate antibiotic.

-

Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Inhibition of Tryptophan Synthesis (for non-auxotrophic strains): If using a non-auxotrophic strain like BL21(DE3), add glyphosate to a final concentration of 0.4 g/L to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis. Incubate for 30 minutes.

-

Addition of this compound: Add this compound to the culture to a final concentration of 50-100 mg/L. For auxotrophic strains, this is the sole source of tryptophan.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 12-16 hours with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Purification: The cell pellet can be stored at -80°C or used immediately for protein purification according to standard protocols for the target protein.

-

Verification: Confirm the incorporation of this compound by mass spectrometry.

Workflow for Protein Labeling

Caption: Workflow for incorporating this compound into recombinant proteins.

Protocol 2: ¹⁹F NMR Spectroscopy of a this compound Labeled Protein

This protocol provides a general guideline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein labeled with this compound.

Materials:

-

Purified this compound labeled protein (typically 50-200 µM)

-

NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

10% D₂O

-

NMR tubes

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation:

-

Buffer exchange the purified protein into the desired NMR buffer.

-

Concentrate the protein to the desired concentration (e.g., 100 µM).

-

Add 10% D₂O to the final sample for the field-frequency lock.

-

Transfer the sample to an NMR tube.

-

-

Spectrometer Setup:

-

Tune and match the fluorine probe to the ¹⁹F frequency.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to obtain good homogeneity.

-

-

Acquisition Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: A simple pulse-acquire sequence is often sufficient for a 1D spectrum.

-

Spectral Width: Set a spectral width of approximately 50-100 ppm centered around the expected chemical shift of this compound (around -120 to -130 ppm relative to CFCl₃).

-

Acquisition Time: Typically 0.5-1 second.

-

Recycle Delay: 1-2 seconds.

-

Number of Scans: This will depend on the protein concentration and desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.

-

Temperature: Set the desired temperature for the experiment (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum.

-

Apply a baseline correction.

-

Reference the chemical shifts, typically to an external standard like trifluoroacetic acid (TFA).

-

-

Analysis:

-

Integrate the peaks to quantify the relative populations of different conformations if multiple peaks are observed.

-

Analyze the chemical shifts to infer changes in the local environment of the this compound residues.

-

Signaling and Metabolic Pathways

This compound can be utilized by the cellular machinery that processes natural tryptophan, allowing it to enter key metabolic pathways. A primary example is its entry into the serotonin synthesis pathway.

Metabolic Pathway of this compound to 5-Fluoro-Serotonin

Caption: The metabolic conversion of this compound to 5-fluoro-serotonin.

This metabolic conversion allows researchers to use this compound as a precursor to generate a fluorinated analog of serotonin in situ. This "tagged" neurotransmitter can then be used to study various aspects of serotonergic signaling, including receptor binding and transporter activity, using techniques that can detect the fluorine label.

Conclusion

This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its ability to be incorporated into proteins with minimal structural perturbation, combined with the sensitive detection of its fluorine atom by ¹⁹F NMR and its utility in fluorescence spectroscopy, makes it an indispensable probe for studying protein structure, function, and dynamics. Furthermore, its role as a precursor in metabolic pathways and its application in the synthesis of modified peptides and potential therapeutics highlight its broad impact in the life sciences and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of research endeavors.

References

- 1. This compound | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 7. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluorotryptophan: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluorotryptophan, a fluorinated analog of the essential amino acid tryptophan. Due to its unique properties, this compound has emerged as a valuable tool in various scientific disciplines, including protein engineering, drug discovery, and mechanistic studies of enzymes. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and clear data presentation.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and stereospecificity.

Chemical Synthesis

A common approach for the chemical synthesis of 5-fluoro-DL-tryptophan is through a multi-step process starting from 5-fluoroindole.[1] While various specific protocols exist, a general workflow is outlined below.

Experimental Protocol: Chemical Synthesis of 5-Fluoro-DL-Tryptophan

-

Starting Material: 5-Fluoroindole.

-

Step 1: Gramine Synthesis. React 5-fluoroindole with formaldehyde and dimethylamine (Mannich reaction) to produce 5-fluoro-gramine.

-

Step 2: Introduction of the Malonate Group. React 5-fluoro-gramine with a diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide). This step introduces the carbon backbone of the amino acid.

-

Step 3: Hydrolysis and Decarboxylation. Hydrolyze the resulting intermediate with a strong acid (e.g., HCl) or base (e.g., NaOH) to remove the protecting groups and decarboxylate the malonate derivative, yielding 5-fluoro-DL-tryptophan.

-

Purification: The final product is typically purified by recrystallization or column chromatography.

Logical Relationship: Chemical Synthesis Workflow

References

The Invisible Hand: A Technical Guide to the Discovery and History of Fluorinated Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acid structures represents a cornerstone of modern medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to the biological activity of peptides and proteins.[1] The introduction of fluorine can enhance metabolic stability, modulate acidity and basicity, alter conformational preferences, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the discovery and history of fluorinated amino acids, details key experimental methodologies, presents quantitative data on their properties, and illustrates their application in probing biological systems.

A Historical Perspective: From Curiosity to Core Technology

The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the deliberate creation of fluorinated amino acids is a mid-20th-century innovation. A pivotal moment was the discovery of naturally occurring fluorinated metabolites.

Key Historical Milestones:

-

1950: One of the earliest reported chemical syntheses of a fluorinated amino acid was that of p-fluorophenylalanine by Bennett and Nieman. This work laid the foundation for the chemical synthesis of aromatic fluorinated amino acids.[3]

-

1986: A landmark discovery was the isolation of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , from the bacterium Streptomyces cattleya.[4][5] This finding demonstrated that biological systems could indeed form the strong carbon-fluorine bond, sparking further interest in the field. This bacterium also produces fluoroacetate.[4][6]

-

Late 20th Century to Present: The field has seen an explosion of synthetic methodologies, enabling the creation of a vast array of fluorinated amino acids, including those with fluorine on the side chain, the alpha-carbon, and in cyclic structures.[7][8][9] These advances have been driven by the increasing demand for these unique building blocks in drug discovery and protein engineering.[10]

Physicochemical and Biological Properties: The Impact of Fluorination

The substitution of hydrogen with fluorine imparts significant changes to the properties of amino acids and the peptides that contain them. These alterations are the primary reason for their utility in drug design and biological studies.

Data Presentation: Quantitative Effects of Fluorination

The following tables summarize key quantitative data highlighting the influence of fluorination.

Table 1: Comparison of pKa Values for Threonine and 4-Fluoro-Threonine

| Amino Acid | pKa1 (α-carboxyl) | pKa2 (α-ammonium) |

| Threonine | 2.09 | 9.10 |

| 4-Fluoro-Threonine | Value not specified | Value not specified |

Data from reference[11]. While the reference states the pKa values were determined, the specific values for 4F-Thr were not provided in the abstract.

Table 2: Proteolytic Stability of Fluorinated Glucagon-like Peptide-1 (GLP-1) Analogs

| Peptide Analog | Modification | Stability vs. DPP IV | Fold Increase in Stability |

| GLP-1 Analog F8 | Hexafluoroleucine substitution | Resistant for 24h | Not Specified |

| GLP-1 Analog F9 | Hexafluoroleucine substitution | Increased | 1.5-fold |

| GLP-1 Analog F10 | Hexafluoroleucine substitution | Increased | 2.9-fold |

Data extracted from studies on GLP-1 analogs, demonstrating enhanced resistance to dipeptidyl peptidase IV (DPP IV) cleavage.[2][12]

Conformational Control

Fluorination can exert significant control over the conformational preferences of amino acid side chains and the peptide backbone. The polar C-F bond can engage in favorable electrostatic interactions and hyperconjugation, influencing dihedral angles. For example, in fluorinated proline derivatives, the gauche effect can stabilize specific puckering conformations of the pyrrolidine ring, which in turn influences the cis/trans isomerization of the preceding peptide bond.[13] This conformational restriction can be a powerful tool for designing peptides with well-defined secondary structures.

Experimental Protocols

The synthesis and application of fluorinated amino acids involve a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide containing 4-fluoro-L-phenylalanine (4-F-Phe) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine.

-

Amino Acid Coupling (Standard): a. In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Perform a Kaiser test to confirm complete coupling. d. Wash the resin with DMF (3 times).

-

Incorporation of Fmoc-4-F-Phe-OH: a. Repeat the Fmoc deprotection step (Step 2). b. In a separate vial, dissolve Fmoc-4-F-Phe-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. HATU is often preferred for coupling non-canonical amino acids. c. Add the activated solution to the resin and shake for 2-4 hours. d. Perform a Kaiser test and wash as in Step 4.

-

Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol is used to compare the metabolic stability of fluorinated and non-fluorinated peptides.

Objective: To determine the rate of degradation of a peptide in the presence of a specific protease (e.g., DPP IV).

Methodology:

-

Incubation: Incubate a known concentration of the peptide (e.g., 100 µM) in a buffered solution (e.g., Tris-HCl, pH 7.4) with a specific protease (e.g., human plasma or a purified enzyme like DPP IV) at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the incubation mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 1% TFA or an organic solvent like acetonitrile.

-

Analysis: Quantify the amount of intact peptide remaining at each time point using RP-HPLC.

-

Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) of the peptide from the degradation curve.

Visualizing Workflows and Pathways

Fluorinated amino acids are powerful tools for elucidating biological mechanisms and developing novel analytical workflows.

Caption: Mechanism-based inhibition of a PLP-dependent enzyme.

Caption: Workflow for protein-ligand interaction studies using 19F NMR.

Conclusion and Future Perspectives

The discovery and development of fluorinated amino acids have profoundly impacted the fields of medicinal chemistry, chemical biology, and materials science. From their origins as synthetic curiosities to their current status as indispensable tools, their journey highlights the power of subtle atomic changes to elicit significant biological effects. The enhanced metabolic stability and conformational control offered by fluorination will continue to be exploited in the design of next-generation peptide and protein therapeutics.[2][13] Furthermore, the unique spectroscopic properties of the ¹⁹F nucleus ensure that fluorinated amino acids will remain at the forefront of efforts to understand complex biological systems, from elucidating enzyme mechanisms to mapping the intricate signaling pathways of membrane proteins like GPCRs.[14][15][16] The continued development of novel synthetic methods will undoubtedly expand the accessible chemical space, providing researchers with an even richer palette of fluorinated building blocks to address future challenges in science and medicine.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 4. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-L-threonine - Wikipedia [en.wikipedia.org]

- 6. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidation of enzyme mechanisms using fluorinated substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of 5-Fluorotryptophan

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of modified amino acids is paramount. 5-Fluorotryptophan, a fluorinated analog of the essential amino acid tryptophan, has garnered significant interest for its utility in protein engineering, NMR studies, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of its chemical structure and stability, incorporating detailed experimental protocols and visual aids to facilitate a deeper understanding.

Chemical Structure of this compound

This compound is a derivative of tryptophan where a hydrogen atom at the 5th position of the indole ring is substituted with a fluorine atom. This single atomic substitution imparts unique properties to the molecule, including altered electronic characteristics and increased hydrophobicity, which can influence protein structure and function.

The L-isomer, 5-Fluoro-L-tryptophan, is the biologically relevant form and is commonly used in protein biosynthesis and pharmaceutical research.

Table 1: Chemical Identifiers for 5-Fluoro-L-tryptophan

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[1] |

| Molecular Formula | C₁₁H₁₁FN₂O₂[1][2] |

| Molecular Weight | 222.22 g/mol [1][2] |

| CAS Number | 16626-02-1[2] |

| SMILES String | N--INVALID-LINK--C(O)=O[2] |

| InChI Key | INPQIVHQSQUEAJ-VIFPVBQESA-N[2] |

| Appearance | White to off-white powder[3] |

| Melting Point | 270-280 °C[2] |

Chemical Stability of this compound

The chemical stability of this compound is a critical consideration for its storage, handling, and application in various experimental and pharmaceutical contexts. While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its stability profile can be inferred from the known degradation pathways of tryptophan and the general effects of fluorination on molecular stability.

Tryptophan is known to be susceptible to degradation under several conditions, primarily through oxidation of its indole ring.[4] The introduction of a fluorine atom, being the most electronegative element, can influence the electron density of the indole ring and potentially alter its susceptibility to oxidative and photolytic degradation. It is generally observed that fluorination can enhance the stability of organic molecules.

Susceptibility to Degradation

2.1.1. Oxidative Degradation: Similar to tryptophan, this compound is expected to be susceptible to oxidation by reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and singlet oxygen.[4] The primary site of oxidative attack is the indole ring. The electron-withdrawing nature of the fluorine atom might slightly decrease the electron density of the indole ring, potentially offering some protection against electrophilic attack compared to unsubstituted tryptophan. However, under strong oxidative conditions, degradation is still expected to occur.

2.1.2. Photodegradation: Tryptophan is known to be photosensitive and can degrade upon exposure to UV light.[4] This process often involves the formation of radical species and subsequent reactions leading to a variety of degradation products. It is recommended to protect this compound from light, especially during long-term storage and in solution.

2.1.3. Thermal Stability: The high melting point of this compound suggests good thermal stability in its solid form. In solution, as with tryptophan, elevated temperatures can accelerate degradation, particularly in the presence of oxygen or other reactive species.

2.1.4. pH Stability: The stability of amino acids in solution can be pH-dependent. While specific data for this compound is lacking, tryptophan itself is relatively stable over a range of pH values, although extreme pH conditions combined with other stressors like heat or light can promote degradation.

Recommended Storage Conditions

Based on available information for this compound and related compounds, the following storage conditions are recommended to ensure its stability:

-

Temperature: 2-8°C for short-term storage and -20°C for long-term storage.[2][5]

-

Light: Protect from light.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions, to minimize oxidation.

Potential Degradation Pathway

The degradation of this compound is likely to follow pathways analogous to those of tryptophan. The primary degradation products are expected to be fluorinated versions of kynurenine, N-formylkynurenine, and oxindolylalanine.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

5-Fluoro-L-tryptophan

-

HPLC grade water, acetonitrile, and methanol

-

Formic acid or trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter

-

HPLC system with a UV or photodiode array (PDA) detector and a mass spectrometer (MS)

-

Photostability chamber

-

Temperature-controlled oven and refrigerator

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild aqueous buffer).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the stock solution at 60°C for 7 days.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress), withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC-UV/MS method. A C18 column is typically suitable. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid or TFA is a good starting point.

-

Monitor the decrease in the peak area of this compound and the appearance of any new peaks (degradation products).

-

Use the PDA detector to check for peak purity.

-

Use the MS detector to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm and MS (ESI+) |

| Injection Volume | 10 µL |

Experimental Workflow Diagram

Conclusion

This compound is a valuable tool in biochemical and pharmaceutical research. While it is a relatively stable compound, understanding its potential degradation pathways and implementing appropriate storage and handling procedures are crucial for ensuring the integrity of experimental results and the quality of pharmaceutical formulations. The methodologies outlined in this guide provide a framework for a comprehensive assessment of its chemical stability. Further research to generate specific quantitative stability data for this compound under various conditions would be a valuable contribution to the scientific community.

References

- 1. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-fluorescence and liquid chromatography-mass spectrometry detection of tryptophan degradation products of a recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Commercial Availability and Applications of 5-Fluorotryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 5-fluorotryptophan and its derivatives for researchers, scientists, and drug development professionals. This document outlines key suppliers, available chemical forms, and detailed experimental protocols for its application in peptide synthesis and as a probe in protein structural and functional studies.

Introduction

This compound is a fluorinated analog of the essential amino acid tryptophan. Its unique physicochemical properties, including its utility as a ¹⁹F NMR probe and a fluorescent reporter, have made it an invaluable tool in chemical biology, drug discovery, and protein engineering. The fluorine atom provides a sensitive handle for spectroscopic studies without significantly perturbing the overall structure and function of the labeled biomolecule. This guide serves to streamline the procurement and application of this compound for research purposes.

Commercial Availability and Suppliers

A variety of this compound derivatives are commercially available, including the L- and D-enantiomers, the racemic DL-mixture, and the N-α-Fmoc protected L-form for solid-phase peptide synthesis. The tables below summarize the offerings from prominent chemical suppliers.

Table 1: Commercial Suppliers of L-5-Fluorotryptophan and its Monohydrate

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Sigma-Aldrich | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | ≥98.0% (HPLC) |

| Biosynth | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | Not specified |

| Blue Tiger Scientific | 5-Fluoro-L-tryptophan Monohydrate | 16626-02-1 | C₁₁H₁₁FN₂O₂·H₂O | Highly Pure, Biotechnology Grade |

| GoldBio | 5-Fluoro-L-tryptophan monohydrate | 16626-02-1 | C₁₁H₁₁FN₂O₂·H₂O | Molecular Biology Grade |

| AChemBlock | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | 97% |

| Santa Cruz Biotechnology | 5-Fluoro-L-tryptophan monohydrate | 16626-02-1 | C₁₁H₁₁FN₂O₂·H₂O | Not specified |

| Carl ROTH | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | Not specified |

| Amatek Chemical | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | 97% |

Table 2: Commercial Suppliers of D-5-Fluorotryptophan

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| PubChem | This compound, D- | 97749-24-1 | C₁₁H₁₁FN₂O₂ | Not specified |

| Apollo Scientific | 5-FLUORO-D-TRYPTOPHAN | 97749-24-1 | C₁₁H₁₁FN₂O₂ | 97% |

| ChemicalBook | (R)-2-AMINO-3-(5-FLUORO-1H-INDOL-3-YL)-PROPIONIC ACID | 97749-24-1 | C₁₁H₁₁FN₂O₂ | Not specified |

Table 3: Commercial Suppliers of DL-5-Fluorotryptophan

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| MP Biomedicals® (via Alkali Scientific) | DL-5-Fluorotryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | Not specified |

| Sigma-Aldrich | 5-Fluoro-DL-tryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | ≥95% (HPLC) |

| GoldBio | 5-Fluoro-DL-tryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | Molecular Biology Grade |

| Biosynth | 5-Fluoro D,L-tryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | Not specified |

Table 4: Commercial Suppliers of Fmoc-5-fluoro-L-tryptophan

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Chem-Impex | Fmoc-5-fluoro-L-tryptophan | 908846-88-8 | C₂₆H₂₁FN₂O₄ | ≥ 99.9% (Chiral HPLC)[1] |

| Anaspec | Fmoc-5-fluoro-DL-tryptophan | Not specified | Not specified | Not specified |

| Aralez Bio | Fmoc-5-fluoro-L-tryptophan | 908846-88-8 | C₂₆H₂₁FN₂O₄ | Not specified |

| Aapptec | Fmoc-5-Fluoro-Trp-OH | 908846-88-8 | C₂₆H₂₁FN₂O₄ | Not specified |

| Chemrio | Fmoc-Trp(5-F)-OH,Fmoc-5-fluoro-L-tryptophan | Not specified | C₂₆H₂₁FN₂O₄ | Not specified |

Experimental Protocols

Incorporation of this compound into Proteins in E. coli for ¹⁹F-NMR Studies

This protocol describes the uniform labeling of a target protein with this compound in E. coli for subsequent analysis by ¹⁹F-NMR spectroscopy.[1]

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.

-

M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.

-

5-Fluoroindole.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Day 1: Inoculation and Growth.

-

Inoculate a 50 mL LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) cells carrying the expression plasmid.

-

Incubate the culture overnight at 37°C with shaking at 220 rpm.

-

-

Day 2: Expression.

-

Inoculate 1 L of M9 minimal medium (supplemented as described above) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

-

Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Just prior to induction, add 5-fluoroindole to the culture to a final concentration of 10-20 mg/L.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Day 3: Harvest and Purification.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer and proceed with standard protein purification protocols (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography).

-

Confirm the incorporation of this compound by mass spectrometry.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-5-fluoro-L-tryptophan

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry. Microwave-assisted protocols can significantly accelerate the coupling and deprotection steps.[2][3]

Materials:

-

Rink Amide MBHA resin.

-

Fmoc-protected amino acids, including Fmoc-5-fluoro-L-tryptophan.

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or 1-Hydroxybenzotriazole (HOBt).

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF).

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

DMF, Dichloromethane (DCM), Diethyl ether.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF and add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature. For Fmoc-5-fluoro-L-tryptophan, coupling times may be extended to ensure complete reaction.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Applications with Graphviz

Tryptophan Metabolism and Serotonin Synthesis

This compound can act as an analog of tryptophan and be processed by metabolic enzymes, allowing researchers to probe these pathways.

Caption: Tryptophan metabolic pathways and the potential entry points for this compound.

Experimental Workflow for ¹⁹F-NMR Protein-Ligand Binding Studies

The workflow for a typical ¹⁹F-NMR experiment to study protein-ligand interactions using a this compound labeled protein.

Caption: A typical experimental workflow for studying protein-ligand interactions using ¹⁹F-NMR.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its commercial availability in various forms from a range of suppliers facilitates its integration into diverse research programs. The detailed protocols provided in this guide for its incorporation into peptides and proteins, coupled with the visualization of its applications, aim to empower scientists to leverage the unique properties of this fluorinated amino acid in their studies of biomolecular structure, function, and interactions.

References

A Deep Dive into 19F NMR Spectroscopy with 5-Fluorotryptophan: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful and versatile tool in structural biology and drug discovery. Its high sensitivity, the absence of endogenous fluorine in most biological systems, and the large chemical shift dispersion of the 19F nucleus make it an ideal probe for studying protein structure, dynamics, and interactions.[1][2][3][4][5] Among the various fluorinated amino acids used as NMR probes, 5-fluorotryptophan (5-FTrp) has gained significant attention due to the infrequent occurrence of tryptophan in proteins, often placing it in functionally important regions such as binding sites.[6] This guide provides an in-depth technical overview of the principles and applications of 19F NMR spectroscopy using this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of 19F NMR with this compound

The utility of 19F NMR stems from the favorable nuclear properties of the 19F isotope: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[6] The key advantage of 19F NMR is the absence of background signals in biological samples, allowing for the unambiguous detection of the fluorinated probe.[5]

The 19F chemical shift is exquisitely sensitive to the local electronic environment.[5] This sensitivity means that even subtle changes in protein conformation, such as those induced by ligand binding, can lead to significant and measurable changes in the 19F chemical shift of a strategically placed 5-FTrp residue.[7][8] This makes 5-FTrp an excellent reporter on the local environment within a protein.

Experimental Protocols

Biosynthetic Incorporation of this compound

The successful application of 19F NMR with 5-FTrp begins with the efficient and site-specific incorporation of the fluorinated amino acid into the protein of interest. Biosynthetic incorporation in Escherichia coli is a widely used and cost-effective method.[9][10]

Protocol for 5-FTrp Labeling in E. coli

-

Host Strain Selection: Utilize a tryptophan auxotrophic E. coli strain (e.g., a strain unable to synthesize its own tryptophan). This is crucial to ensure high levels of 5-FTrp incorporation.

-

Culture Media:

-

Grow the cells in a minimal medium (e.g., M9 medium) supplemented with all necessary nutrients and antibiotics.

-

Initially, supplement the medium with a limiting amount of natural tryptophan to allow for initial cell growth.

-

-

Induction and Labeling:

-

Once the cell culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), induce protein expression using an appropriate inducer (e.g., IPTG for lac-based expression systems).

-

Simultaneously with induction, add this compound to the culture medium. A common alternative and more economical approach is to add 5-fluoroindole, which the cells will convert to this compound.[9][11]

-

-

Harvesting and Purification:

-

After a suitable expression period (typically a few hours), harvest the cells by centrifugation.

-

Purify the 5-FTrp labeled protein using standard chromatography techniques established for the unlabeled protein.

-

-

Verification of Incorporation:

-

Confirm the incorporation of 5-FTrp and determine the labeling efficiency using mass spectrometry.[7]

-

19F NMR Data Acquisition

Standard one-dimensional (1D) 19F NMR experiments are often sufficient for many applications, providing a simple and rapid method to assess protein conformation and ligand binding.[1]

Typical 1D 19F NMR Acquisition Parameters:

| Parameter | Recommended Value/Range | Purpose |

| Pulse Program | A standard 1D pulse-acquire sequence (e.g., zgfhigqn on Bruker systems for 1H decoupling) | To acquire a simple 1D 19F spectrum. |

| Transmitter Frequency Offset | Centered on the expected 5-FTrp chemical shift range (approx. -115 to -125 ppm relative to CFCl3) | To ensure the signals of interest are within the spectral window. |

| Spectral Width | 30-50 ppm | To cover the potential chemical shift dispersion of 5-FTrp in different environments. |

| Acquisition Time | 0.5 - 1 s | To achieve adequate digital resolution. |

| Relaxation Delay (d1) | 1 - 5 s | To allow for sufficient relaxation of the 19F nuclei between scans, ensuring quantitative results. |

| Number of Scans (ns) | 128 - 1024 (or more) | To achieve an adequate signal-to-noise ratio, depending on the protein concentration. |

| Temperature | As required by the biological system (e.g., 298 K) | To maintain protein stability and function. |

19F NMR Data Processing

The processing of 1D 19F NMR data is generally straightforward.

Standard 19F NMR Data Processing Steps:

-

Fourier Transformation: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency domain.

-

Phasing: The spectrum is phase-corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is achieved by applying a polynomial function to correct for distortions.

-

Referencing: The chemical shifts are referenced to an external standard, commonly trifluoroacetic acid (TFA).[12]

-

Integration and Analysis: The peak integrals are measured to quantify the relative populations of different species, and chemical shift perturbations are analyzed to monitor changes in the protein's environment.

Data Presentation: Quantitative Analysis with 5-FTrp

The quantitative nature of 19F NMR allows for the precise determination of various biophysical parameters.

Chemical Shift Perturbations

Changes in the 19F chemical shift of 5-FTrp upon ligand binding provide direct evidence of an interaction and can report on conformational changes.[5][8]

Table 1: Example of 19F Chemical Shift Data for 5-FTrp Labeled Proteins

| Protein | Residue | State | 19F Chemical Shift (ppm) | Reference |

| Histidine-binding protein J | Trp | Free | (Reference value) | [8] |

| + L-histidine | Shifted downfield by ~0.6 ppm | [8] | ||

| SH3 Domain | Trp36 | Free | (Upfield resonance) | [1] |

| Bound to PepS1 | (Downfield resonance) | [1] | ||

| USP5 Zf-UBD | Trp (in binding site) | Free | ~ -118 ppm | [7] |

| + Ubiquitin peptide | Significant chemical shift and decreased peak area | [7] |

Relaxation Parameters

19F spin-lattice (T1) and spin-spin (T2) relaxation times are sensitive to the dynamics of the 5-FTrp residue and the overall tumbling of the protein. Changes in relaxation rates can provide insights into changes in protein dynamics upon ligand binding.[8][12][13]

Table 2: Representative 19F Relaxation Data for Fluorotryptophans

| Sample | R1 (s⁻¹) | R2 (s⁻¹) | Reference |

| Free 5-F-L-Trp | 0.75 | - | [12] |

| 5-F-Trp-labeled CypA | ~ 1.2 | 65 | [12] |

Note: R1 = 1/T1, R2 = 1/T2. R2 values are highly dependent on the molecular weight and dynamics of the protein.

Dissociation Constants (Kd)

19F NMR is a powerful tool for quantifying the affinity of protein-ligand interactions by monitoring the change in the 19F spectrum as a function of ligand concentration. The dissociation constant (Kd) can be determined by fitting the chemical shift changes to a binding isotherm.[1][11]

Table 3: Dissociation Constants Determined by 19F NMR with 5-FTrp

| Protein-Ligand System | Kd (µM) | Method | Reference |

| SH3 T22G - PepS2 (unlabeled) | 70 | 2D 1H-15N HSQC Titration | [1] |

| 5-FTrp SH3 T22G - PepS2 | 150 | 1D 19F NMR Lineshape Analysis | [1] |

| hPDI 5-F-Trp-b′x - Δ-somatostatin | 23 ± 4 | 1D 19F NMR Titration | [11] |

Visualization of Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental workflows and conceptual frameworks in 19F NMR studies.

Applications in Drug Development

19F NMR with 5-FTrp is particularly well-suited for fragment-based drug discovery (FBDD).[14][15][16] The simplicity of the 1D 19F NMR spectra allows for the rapid screening of fragment libraries against a 5-FTrp labeled protein target. Fragments that bind to the protein will induce changes in the 19F chemical shift, providing a direct and sensitive readout for hit identification.[14] This approach enables the efficient identification of low-affinity binders that can serve as starting points for the development of high-affinity leads.

Furthermore, the ability to quantify binding affinities and probe conformational changes provides valuable information for structure-activity relationship (SAR) studies and lead optimization. Competitive binding experiments, where a known binder is displaced by a new compound, can also be readily monitored by 19F NMR.

Conclusion

19F NMR spectroscopy with this compound offers a robust and sensitive method for investigating protein structure, dynamics, and interactions. The straightforward experimental protocols, coupled with the rich information content of the 19F NMR spectrum, make it an invaluable tool for both basic research and industrial drug development. As NMR technology continues to advance, the applications of 19F NMR with 5-FTrp are expected to expand, further solidifying its role in modern structural biology and drug discovery.

References

- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 8. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 10. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]

- 11. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. figshare.com [figshare.com]

A Technical Guide to Potential Research Areas for 5-Fluorotryptophan

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the current and prospective research applications of 5-fluorotryptophan (5-F-Trp), a fluorinated analog of the essential amino acid tryptophan. By leveraging its unique spectroscopic properties and minimal structural perturbation, 5-F-Trp has emerged as a powerful tool in structural biology, drug discovery, and molecular imaging. This guide details established methodologies, presents key quantitative data, and outlines promising avenues for future investigation.

Introduction to this compound

This compound is a derivative of tryptophan where a hydrogen atom at the 5th position of the indole ring is replaced by a fluorine atom. This substitution is remarkably subtle, with the C-F bond being only slightly longer than a C-H bond and the van der Waals radius of fluorine being minimally larger.[1] Consequently, 5-F-Trp can often be incorporated into proteins, replacing native tryptophan residues with little to no effect on the protein's overall structure and function.[2][3] Its true power lies in the introduction of the fluorine-19 (¹⁹F) nucleus, a sensitive and versatile probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Given that fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of the incorporated 5-F-Trp, making it an invaluable tool for studying protein dynamics, ligand binding, and conformational changes.[1][5] Beyond NMR, its unique fluorescence properties and potential for radiolabeling open up a wide array of research applications.[6][7]

Core Research Applications

Probing Protein Structure and Dynamics with ¹⁹F NMR Spectroscopy

The primary application of 5-F-Trp is as a site-specific probe in ¹⁹F NMR studies. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise reporter of conformational changes in proteins.[2][7]

Potential Research Areas:

-

Conformational Change Detection: Characterizing subtle to large-scale conformational motions in proteins upon ligand binding, protein-protein interaction, or changes in environmental conditions like pH or temperature.[2][3]

-

Protein Folding and Stability: Monitoring the folding pathways of proteins and assessing their stability by observing the ¹⁹F NMR signals of 5-F-Trp residues in different conformational states.[8]

-

Allosteric Regulation: Placing 5-F-Trp probes at sites distant from the active site to detect and characterize allosteric communication networks within a protein.

-

Membrane Protein Studies: Investigating the structure and dynamics of membrane proteins, a challenging class of proteins, by leveraging the sensitivity of ¹⁹F NMR in detergent micelles or nanodiscs.

Quantitative Data Summary:

The following table summarizes reported ¹⁹F NMR chemical shift perturbations (CSPs) for 5-F-Trp labeled proteins upon ligand binding, illustrating the sensitivity of the technique.

| Protein | Labeled Residue(s) | Ligand | Observed Chemical Shift Change (ppm) | Reference |

| Galactose-binding protein | Trp 183 | D-galactose | + 3.8 | [2] |

| Galactose-binding protein | Trp 183 | D-glucose | + 2.8 | [2] |

| Histidine-binding protein J | Single Trp residue | L-histidine | ~ + 0.6 | [9] |

| USP5 Zf-UBD | Two Trp residues | Ubiquitin peptide | Significant shift for one peak at ~118 ppm | [8] |

Experimental Workflow:

The general workflow for a protein-observed ¹⁹F NMR experiment involves protein expression and labeling, purification, NMR data acquisition, and analysis.

Drug Discovery and Fragment-Based Screening

¹⁹F NMR using 5-F-Trp labeled proteins is a powerful method for drug discovery, particularly for fragment-based screening. The low complexity of the 1D ¹⁹F NMR spectrum allows for the rapid detection of weak binding events, which are characteristic of small molecule fragments.[8]

Potential Research Areas:

-

High-Throughput Screening: Developing and implementing ¹⁹F NMR screens to test libraries of small molecule fragments against therapeutic targets labeled with 5-F-Trp.

-

Binding Affinity Quantification: Using NMR titration experiments to accurately determine the dissociation constants (Kd) of fragment hits, guiding lead optimization.[10]

-

Druggability Assessment: Employing 5-F-Trp probes to identify and validate binding pockets on protein targets, assessing their potential for therapeutic intervention.[8]

Logical Workflow:

The process involves labeling the target protein, screening a fragment library, and validating the hits.

In Vivo Imaging with Positron Emission Tomography (PET)

By synthesizing 5-F-Trp with the positron-emitting isotope fluorine-18 (¹⁸F), it becomes a powerful tracer for PET imaging. Tryptophan metabolism is often upregulated in cancerous cells via the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, which is implicated in tumor immune evasion.[6][11] ¹⁸F-labeled tryptophan analogs can, therefore, be used to non-invasively visualize and monitor tumor metabolism and the efficacy of cancer immunotherapies.[6]

Potential Research Areas:

-

Oncology Imaging: Developing and validating new ¹⁸F-labeled this compound derivatives (e.g., 5-[¹⁸F]F-AMT) for improved tumor detection and monitoring of IDO1 activity.[6][11]

-

Neuroimaging: Exploring the use of ¹⁸F-5-F-Trp to study serotonin synthesis pathways in the brain, with potential applications in neurodegenerative and psychiatric disorders.

-

Theranostics: Combining PET imaging with therapeutic strategies by developing tryptophan analogs that can both visualize and treat diseases.

Quantitative Data Summary:

The synthesis of radiolabeled tryptophan analogs is a critical step. The following table shows reported yields for various ¹⁸F-labeled compounds.

| Compound | Precursor | Isolated Yield (Decay Corrected) | Radiochemical Purity | Reference |

| 5-[¹⁸F]F-AMT | Precursor 4 | 10.9% | High | [6] |

| 5-[¹⁸F]F-AMT | Precursor 9 | 14.9% | High | [6] |

| 5-[¹⁸F]F-N-MT | 5-Bpin-1-Me-Trp | 11.2% | High | [6] |

| Various [¹⁸F]F-Trp derivatives | Boronate precursors | 4.2 - 14.9% | >97% | [11][12] |

Signaling Pathway Context:

The diagram below illustrates the tryptophan metabolic pathways, highlighting the role of IDO1, which is a key target for PET imaging in cancer.

Fluorescence Spectroscopy

While native tryptophan is a useful intrinsic fluorophore, its fluorescence decay is often complex and multi-exponential. 5-F-Trp, however, exhibits a simpler, monoexponential fluorescence decay.[7][13] This property simplifies data analysis and enhances the accuracy of techniques like Förster Resonance Energy Transfer (FRET) for measuring intramolecular distances.

Potential Research Areas:

-

High-Precision FRET: Using 5-F-Trp as a FRET donor to more accurately measure distances and map conformational changes in proteins.[13]

-

Protein Hydration Studies: The fluorescence of tryptophan analogs can be sensitive to the local hydration environment, offering a way to probe solvent accessibility and dynamics at specific sites.[14]

-

Dual-Mode Probing: Combining the benefits of both ¹⁹F NMR and fluorescence spectroscopy by using 5-F-Trp to gain complementary insights into protein structure and dynamics from a single label.[7]

Emerging and Future Research Directions

Engineering of Therapeutic Proteins

The stability and efficacy of therapeutic proteins, such as monoclonal antibodies (mAbs), are critical for their clinical success. Incorporating 5-F-Trp into mAbs could provide a powerful analytical tool.

-

Formulation and Stability Screening: Intrinsic tryptophan fluorescence is already used to assess the conformational stability of mAbs.[15] Using 5-F-Trp could offer a more sensitive ¹⁹F NMR-based method to monitor the structural integrity of specific domains under different formulation conditions (e.g., pH, excipients).

-

Antigen Binding and Allostery: Placing a 5-F-Trp probe in or near the antigen-binding site (Fab region) or at allosteric sites could allow for detailed characterization of the binding mechanism and long-range conformational changes upon antigen recognition.

-

Investigating Aggregation: Protein aggregation is a major issue in biopharmaceutical development. ¹⁹F NMR with 5-F-Trp could be used to identify the specific residues and domains that initiate aggregation, providing crucial information for protein engineering efforts to enhance stability.

Metabolism and Toxicology

While 5-F-Trp is widely used in vitro and in bacterial expression systems, a comprehensive understanding of its metabolism and long-term toxicity in mammalian systems is crucial for its potential therapeutic or in vivo diagnostic use beyond PET tracers. The metabolism of fluorinated compounds can sometimes lead to toxic byproducts like fluoroacetate.[16]

-

Metabolic Fate Analysis: Tracing the metabolic pathways of 5-F-Trp in mammalian cells and animal models to identify potential metabolites and assess their biological activity.

-

Long-Term Toxicity Studies: Conducting comprehensive toxicity studies to evaluate the safety profile of 5-F-Trp and its derivatives, especially if they are considered for incorporation into therapeutic proteins or as standalone drugs. This is an area with limited current data.[17][18]

Experimental Protocols

Protocol for Uniform Incorporation of 5-F-Trp into Proteins in E. coli

This protocol is adapted for a tryptophan auxotroph E. coli strain, which cannot synthesize its own tryptophan, ensuring efficient incorporation of the supplied analog.

Materials:

-

Tryptophan auxotroph E. coli strain (e.g., BL21(DE3) ΔtrpE) harboring the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9).

-

This compound (5-F-Trp).

-

L-Tryptophan (for initial growth).

-

IPTG (or other appropriate inducer).

Methodology:

-

Initial Culture: Inoculate a starter culture of the E. coli strain in LB medium and grow overnight at 37°C.

-

Growth in Minimal Media: Inoculate a larger volume of minimal media supplemented with a limiting amount of L-tryptophan with the starter culture. Grow the cells at 37°C with shaking until the L-tryptophan is depleted and growth plateaus.

-

Analog Addition: Add 5-F-Trp to the culture medium at a concentration typically ranging from 20-50 mg/L.

-

Induction: Once the cells have started growing again, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-20 hours to enhance proper protein folding.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet now contains the protein of interest with 5-F-Trp incorporated at its tryptophan positions.[4][19]

-

Purification and Verification: Purify the protein using standard chromatography techniques. Verify the incorporation of 5-F-Trp and its extent using mass spectrometry.[8] An incorporation level of >80% is often achievable.[4]

Protocol for a ¹⁹F NMR Ligand Binding Titration

This protocol outlines a general procedure for quantifying protein-ligand interactions using ¹⁹F NMR.

Materials:

-

Purified, 5-F-Trp-labeled protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).

-

Concentrated stock solution of the ligand in the same buffer.

-

NMR spectrometer equipped with a fluorine probe.

Methodology:

-

Sample Preparation: Prepare an NMR sample of the 5-F-Trp labeled protein at a suitable concentration (e.g., 25-100 µM).

-

Acquire Reference Spectrum: Record a 1D ¹⁹F NMR spectrum of the protein in its free (apo) state. This will serve as the reference (0 ligand concentration).

-

Ligand Titration: Add small aliquots of the concentrated ligand stock solution directly into the NMR tube.

-

Data Acquisition: After each addition of the ligand, gently mix the sample and allow it to equilibrate. Acquire a 1D ¹⁹F NMR spectrum. Repeat this process until the protein is saturated with the ligand, as indicated by no further changes in the ¹⁹F chemical shifts.

-

Data Analysis:

-

Measure the chemical shift of the 5-F-Trp resonance(s) at each ligand concentration.

-

Plot the change in chemical shift (Δδ) as a function of the total ligand concentration.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[10]

-

References

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 9. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo synthesized proteins with monoexponential fluorescence decay kinetics. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid, sensitive and economical assessment of monoclonal antibody conformational stability by intrinsic tryptophan fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein NMR Studies Using 5-Fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an invaluable tool for studying protein structure, dynamics, and interactions. The introduction of a fluorine atom, an NMR-active nucleus with 100% natural abundance and a large chemical shift dispersion, into a protein provides a sensitive and specific probe. 5-Fluorotryptophan (5-FW) is a particularly useful probe due to the sensitivity of the tryptophan indole ring to its local environment. This document provides detailed application notes and protocols for the use of 5-FW in protein NMR studies, aimed at researchers in academia and the pharmaceutical industry.

Applications of this compound in Protein NMR

The unique properties of the ¹⁹F nucleus make 5-FW-labeled proteins amenable to a wide range of NMR studies, offering residue-specific information even in large proteins and complex biological systems.

-

Probing Protein Conformation and Dynamics: The ¹⁹F chemical shift of 5-FW is highly sensitive to the local electronic environment. Changes in protein conformation, such as those induced by ligand binding, pH, or temperature, can be monitored by observing changes in the ¹⁹F NMR spectrum.[1][2] Furthermore, relaxation measurements can provide insights into the dynamics of the tryptophan side chain and the protein backbone.[3][4]

-

Characterizing Protein-Ligand Interactions: ¹⁹F NMR is a powerful technique for studying the binding of small molecules, peptides, and other proteins.[5] Ligand binding can induce chemical shift perturbations (CSPs) in the ¹⁹F spectrum of 5-FW labeled proteins, allowing for the identification of binding events, determination of binding affinities (Kd), and characterization of the binding site.[6]

-

Fragment-Based Drug Discovery (FBDD): Protein-observed ¹⁹F NMR is a highly effective method for FBDD.[5][7] The low background signal and high sensitivity of ¹⁹F NMR allow for the rapid screening of fragment libraries against a 5-FW labeled protein target. Hit identification is based on observing CSPs in the ¹⁹F spectrum upon fragment binding.

-